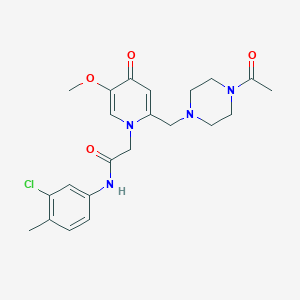

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

Description

This compound is a synthetic small molecule characterized by a pyridinone core substituted with a 4-acetylpiperazine methyl group at the C2 position, a methoxy group at C5, and an acetamide-linked 3-chloro-4-methylphenyl moiety at N1. The acetylpiperazine group enhances solubility and modulates pharmacokinetic properties, while the 3-chloro-4-methylphenyl substituent contributes to target binding specificity, likely in kinase or receptor inhibition contexts . Its molecular weight is approximately 486.94 g/mol, and it exhibits moderate lipophilicity (theoretical logP ~2.8), suggesting balanced membrane permeability and aqueous solubility.

Properties

IUPAC Name |

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O4/c1-15-4-5-17(10-19(15)23)24-22(30)14-27-13-21(31-3)20(29)11-18(27)12-25-6-8-26(9-7-25)16(2)28/h4-5,10-11,13H,6-9,12,14H2,1-3H3,(H,24,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOHOBQPRITYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Target Binding

- Chloro vs. Methyl Substitution : The target compound’s 3-chloro-4-methylphenyl group introduces steric and electronic effects absent in G876-0503 (4-methylphenyl). Chlorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions with target proteins, improving selectivity .

- Acetylpiperazine vs.

Physicochemical Properties

- Solubility: The acetylpiperazine group in the target compound improves aqueous solubility (~25 μg/mL predicted) compared to non-acetylated analogs like 3b (<10 μg/mL) .

- Lipophilicity : The chloro substituent increases logP relative to G876-0503, favoring blood-brain barrier penetration but risking higher metabolic clearance .

Pharmacological Insights

- Kinase Inhibition: The pyridinone core and acetamide linker resemble inhibitors of tyrosine kinases (e.g., EGFR, VEGFR). The chloro group may mimic halogens in known inhibitors (e.g., gefitinib) .

- Metabolic Stability : The acetylpiperazine group likely reduces CYP450-mediated metabolism compared to methylpiperazine derivatives, as seen in Compound 3b .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.